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1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene
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Overview
Description
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. This compound is characterized by the presence of two bromine atoms, a tert-butyl group, and a methoxy group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene typically involves the bromination of 3-(tert-butyl)-2-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed:
- Substitution reactions yield compounds with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrogenated derivatives.
Scientific Research Applications
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and interaction with other molecules. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other electrophiles. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
- 1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene
- 1,5-Dibromo-3-(tert-butyl)-2-(cyclopropylmethoxy)benzene
- 1,5-Dibromo-3-(tert-butyl)-2-(prop-2-yn-1-yloxy)benzene
Comparison: 1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different substituents (e.g., chlorine or cyclopropylmethoxy), the methoxy group influences the compound’s electron density and steric effects, making it suitable for specific applications in organic synthesis and research .
Biological Activity
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene is a compound of interest in various fields of biological and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is synthesized through electrophilic aromatic substitution reactions. The presence of bromine atoms and functional groups such as tert-butyl and methoxy significantly influence its reactivity and biological interactions. The compound serves as a building block for more complex organic molecules, making it valuable in synthetic chemistry.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological pathways. The bromine atoms enhance its electrophilic character, allowing it to participate in various chemical transformations that can affect enzyme activity and cellular processes.
Biological Activity Studies
Antiproliferative Effects : Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of dibromobenzenes have shown IC50 values ranging from 0.34 to >50 µM against different targets, indicating varying levels of potency depending on structural modifications .
Inhibition Studies : A comparative analysis of related compounds has demonstrated that halogenated derivatives often possess enhanced inhibitory activities towards specific enzymes or cancer cell proliferation. For example, a study found that certain dibrominated compounds exhibited IC50 values as low as 0.04 µM against targeted enzymes, suggesting potential therapeutic applications .
Data Table: Biological Activity Comparison
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various dibromobenzene derivatives on human cancer cell lines, it was found that modifications in the substituents significantly affected the potency of the compounds. Notably, compounds with bromine substitutions showed enhanced activity compared to their non-brominated counterparts.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cytochrome P450 enzymes by dibrominated compounds. The results indicated that certain derivatives demonstrated selective inhibition patterns, which could be harnessed for drug development aimed at minimizing side effects associated with non-selective inhibitors .
Properties
Molecular Formula |
C11H14Br2O |
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Molecular Weight |
322.04 g/mol |
IUPAC Name |
1,5-dibromo-3-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6H,1-4H3 |
InChI Key |
ZTRFVAHXBMLDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
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